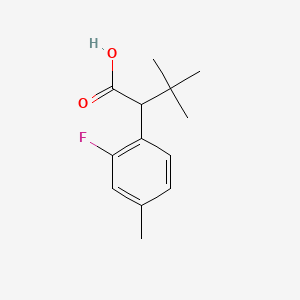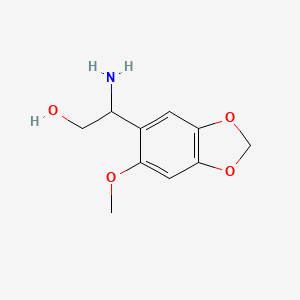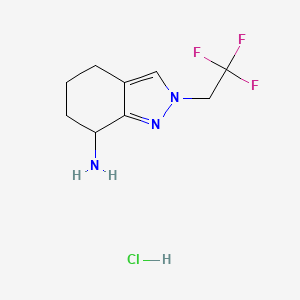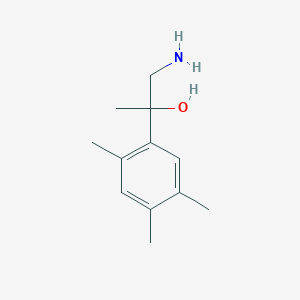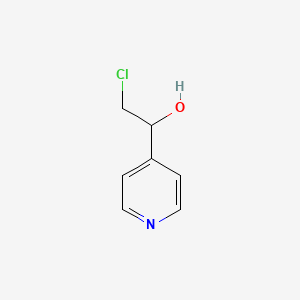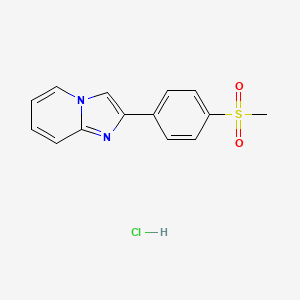
Zolimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of zolimidine hydrochloride involves several key steps:
C–S Bond Formation: This step involves the formation of a carbon-sulfur bond.
C–N Bond Formation via C–H Activation: This step involves the formation of a carbon-nitrogen bond through the activation of a carbon-hydrogen bond.
S–O Bond Formation and Subsequent Derivatization: This step involves the formation of a sulfur-oxygen bond and subsequent chemical modifications.
Dehydrogenative Heteroannulation: This step involves the formation of the imidazo[1,2-a]pyridine ring through a dehydrogenative process.
Ortoleva-King-Type Synthesis: This step involves a specific type of cyclization reaction.
Dehydrogenative Cyclocondensation: This step involves the condensation of molecules with the removal of hydrogen.
One-Pot Synthesis Reactions: This step involves the synthesis of zolimidine in a single reaction vessel.
Oxidative Cross-Coupling Reactions: This step involves the coupling of two molecules through an oxidative process.
Oxidative Cyclocondensation: This step involves the condensation of molecules through an oxidative process
Analyse Des Réactions Chimiques
Zolimidine hydrochloride undergoes various types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Dehydrogenative Heteroannulation: This reaction involves the formation of the imidazo[1,2-a]pyridine ring through a dehydrogenative process.
Cyclocondensation: This reaction involves the condensation of molecules with the formation of a ring structure
Applications De Recherche Scientifique
Zolimidine hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of imidazo[1,2-a]pyridines.
Biology: It is used in studies related to its gastroprotective properties and its effects on the gastrointestinal system.
Medicine: It has been used in the treatment of peptic ulcers and gastroesophageal reflux disease.
Industry: It is used in the development of new drugs and therapeutic agents
Mécanisme D'action
The exact mechanism of action of zolimidine hydrochloride is not fully understood. it is known to exert its gastroprotective effects by interacting with the gastric mucosa and reducing the production of gastric acid. It may also have anti-inflammatory properties that contribute to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Zolimidine hydrochloride is similar to other imidazo[1,2-a]pyridine-based drugs, such as:
Zolpidem: A hypnotic drug used to treat insomnia.
Alpidem: An anxiolytic drug.
Necopidem: A sedative and anxiolytic drug.
Saripidem: A sedative and anxiolytic drug.
Olprinone: A drug used to treat acute heart failure.
Minodronic Acid: A drug used to treat osteoporosis
This compound is unique due to its specific gastroprotective properties and its use in the treatment of peptic ulcers and gastroesophageal reflux disease.
Propriétés
Numéro CAS |
449-75-2 |
|---|---|
Formule moléculaire |
C14H13ClN2O2S |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C14H12N2O2S.ClH/c1-19(17,18)12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13;/h2-10H,1H3;1H |
Clé InChI |
GZWDKGZNTUWBEC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





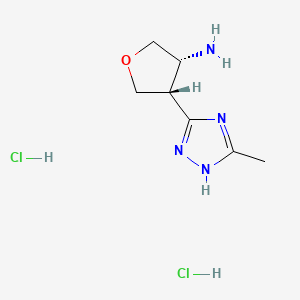
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13589488.png)
